molecular formula C16H15BrClNO4 B3460443 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No.: B3460443
M. Wt: 400.6 g/mol
InChI Key: SNQDZSZROLSKPL-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 3-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Formation of 3-bromophenoxyacetic acid: This involves the reaction of 3-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of the amide: The final step involves the reaction of 3-bromophenoxyacetic acid with 4-chloro-2,5-dimethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Researchers might explore its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt cell membrane integrity or interfere with essential enzymatic processes. The molecular targets could include enzymes, receptors, or other proteins critical for cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure but lacks the methoxy groups.

    2-(3-bromophenoxy)-N-(2,5-dimethoxyphenyl)acetamide: Similar structure but lacks the chlorine substituent.

    2-(4-chlorophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Similar structure but with different positioning of the bromine and chlorine atoms.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxy groups, makes 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide unique. These substituents can significantly influence the compound’s reactivity and interaction with other molecules, potentially leading to unique biological or chemical properties.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-14-8-13(15(22-2)7-12(14)18)19-16(20)9-23-11-5-3-4-10(17)6-11/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDZSZROLSKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC(=CC=C2)Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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